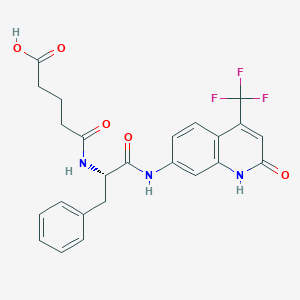
Glt-phe-Nh-fmeq
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glt-phe-Nh-fmeq is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of Glt-phe-Nh-fmeq varies depending on the application. In neuroscience, Glt-phe-Nh-fmeq modulates the activity of glutamate transporters by binding to specific sites on the transporter. This results in increased glutamate uptake and improved synaptic function. In cancer research, Glt-phe-Nh-fmeq inhibits the growth of cancer cells by binding to specific receptors and inducing cell death. In drug discovery, Glt-phe-Nh-fmeq is used as a lead compound to develop drugs that target specific receptors and modulate their activity.
Effets Biochimiques Et Physiologiques
Glt-phe-Nh-fmeq has been shown to have various biochemical and physiological effects. In neuroscience, Glt-phe-Nh-fmeq improves synaptic function by increasing glutamate uptake. In cancer research, Glt-phe-Nh-fmeq induces cell death in cancer cells by targeting specific receptors. In drug discovery, Glt-phe-Nh-fmeq is used as a lead compound to develop drugs with improved efficacy and safety profiles.
Avantages Et Limitations Des Expériences En Laboratoire
Glt-phe-Nh-fmeq has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage. However, Glt-phe-Nh-fmeq has some limitations, such as its cost, which can be expensive for some labs. Additionally, Glt-phe-Nh-fmeq has limited solubility in some solvents, which can affect its use in certain experiments.
Orientations Futures
There are several future directions for Glt-phe-Nh-fmeq research. One direction is to further understand its mechanism of action and how it can be used to develop novel drugs for various diseases. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for Glt-phe-Nh-fmeq to make it more accessible to researchers.
Conclusion:
In conclusion, Glt-phe-Nh-fmeq is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. This peptide is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of Glt-phe-Nh-fmeq in various fields and to develop more efficient synthesis methods.
Méthodes De Synthèse
Glt-phe-Nh-fmeq is synthesized using a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a solid support. The amino acids are protected with specific groups to prevent unwanted reactions during the synthesis process. The peptide is then cleaved from the solid support and purified using various techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
Glt-phe-Nh-fmeq has been studied extensively for its potential applications in various fields, such as neuroscience, cancer research, and drug discovery. In neuroscience, Glt-phe-Nh-fmeq has been shown to modulate the activity of glutamate transporters, which are essential for maintaining proper synaptic function. In cancer research, Glt-phe-Nh-fmeq has been studied for its potential to inhibit the growth of cancer cells by targeting specific receptors. In drug discovery, Glt-phe-Nh-fmeq has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.
Propriétés
Numéro CAS |
111574-81-3 |
|---|---|
Nom du produit |
Glt-phe-Nh-fmeq |
Formule moléculaire |
C24H22F3N3O5 |
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
5-oxo-5-[[(2S)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C24H22F3N3O5/c25-24(26,27)17-13-21(32)29-18-12-15(9-10-16(17)18)28-23(35)19(11-14-5-2-1-3-6-14)30-20(31)7-4-8-22(33)34/h1-3,5-6,9-10,12-13,19H,4,7-8,11H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t19-/m0/s1 |
Clé InChI |
LCIFDCMSPBIPOT-IBGZPJMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O |
Synonymes |
7-glutaryl-phenylalaninamide-4-trifluoromethyl-2-quinolinone Glt-Phe-Nh-FMeQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)
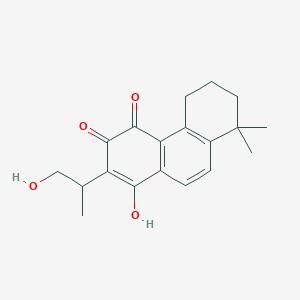
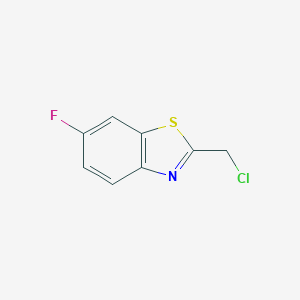
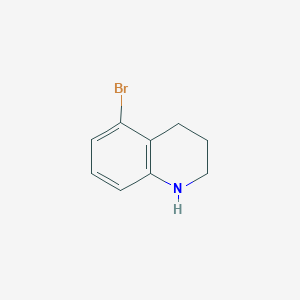
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)
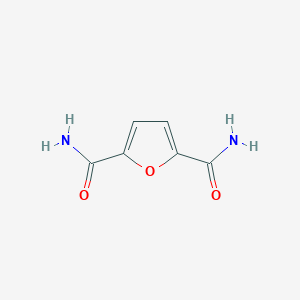
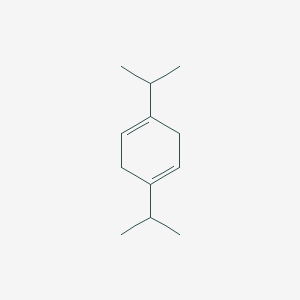
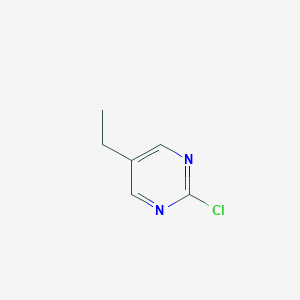
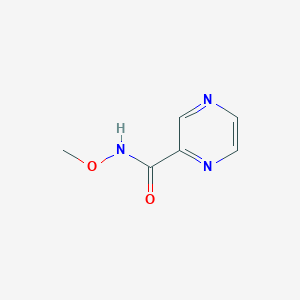
![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
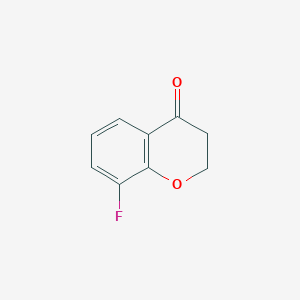
![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)